molecular formula C16H21N5OS B2736861 1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396858-80-2

1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2736861
CAS RN: 1396858-80-2
M. Wt: 331.44
InChI Key: IPHJUQCYTMPMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has been synthesized for its potential use as a pharmaceutical drug. It has been found to have promising effects in scientific research, particularly in the field of oncology.

Scientific Research Applications

Molecular Dimerization and Hydrogen Bonding

1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea exhibits significant interest in the context of molecular dimerization and the study of hydrogen bonding mechanisms. Beijer et al. (1998) highlighted the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding, indicating the potential of such compounds for supramolecular assemblies. This research suggests that the specific urea derivative could engage in similar complex hydrogen bonding interactions, contributing to the development of novel supramolecular structures (Beijer et al., 1998).

Synthesis and Characterization

The compound's relevance extends to its synthesis and characterization, where Rathod and Solanki (2018) detailed the synthesis and antimicrobial activity of similar pyrimidine derivatives. Their work, focusing on the chemical synthesis and structural elucidation of pyrimidine compounds, underscores the broader chemical interest in urea derivatives for their antimicrobial properties. This suggests that research into 1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea could also explore antimicrobial applications (Rathod & Solanki, 2018).

Antimicrobial and Anticancer Activities

Further research into similar compounds demonstrates a broad spectrum of biological activities, including antimicrobial and anticancer potentials. For instance, the synthesis, antimicrobial, and anticancer activities of some new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been studied, revealing that certain derivatives show promising activity against various bacterial and fungal strains. This indicates the potential for derivatives of 1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea to be explored for their biological activities (El-Sawy et al., 2013).

QSAR Studies and Biological Evaluation

Moreover, Buha et al. (2012) conducted a QSAR study on a series of substituted quinazolines as antimicrobial agents, highlighting the importance of hydrophobic, electronic, and topological descriptors in determining biological activity. This research approach could be applied to 1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea, providing insights into its structure-activity relationships and guiding the development of related compounds with enhanced biological activities (Buha et al., 2012).

properties

IUPAC Name

1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-12-4-6-21(7-5-12)15-9-14(18-11-19-15)20-16(22)17-10-13-3-2-8-23-13/h2-3,8-9,11-12H,4-7,10H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJUQCYTMPMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea

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